2'-Deoxycytidine hydrate

Catalog No.
S1896666
CAS No.
652157-52-3
M.F
C9H15N3O5
M. Wt
245.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2'-Deoxycytidine hydrate

CAS Number

652157-52-3

Product Name

2'-Deoxycytidine hydrate

IUPAC Name

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one;hydrate

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

InChI

InChI=1S/C9H13N3O4.H2O/c10-7-1-2-12(9(15)11-7)8-3-5(14)6(4-13)16-8;/h1-2,5-6,8,13-14H,3-4H2,(H2,10,11,15);1H2/t5-,6+,8+;/m0./s1

InChI Key

HXBGOHZLZCFWLH-OERIEOFYSA-N

SMILES

Array

solubility

>36.8 [ug/mL] (The mean of the results at pH 7.4)

Canonical SMILES

C1C(C(OC1N2C=CC(=NC2=O)N)CO)O.O

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC(=NC2=O)N)CO)O.O

The exact mass of the compound 2'-Deoxycytidine hydrate is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as >36.8 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

2'-Deoxycytidine hydrate (CAS 652157-52-3) is a fundamental pyrimidine deoxynucleoside comprising a cytosine nucleobase and a deoxyribose sugar, crystallized with a stoichiometric equivalent of water. In commercial procurement and process chemistry, this specific hydrate form is selected over its anhydrous counterpart due to its defined solid-state properties and predictable handling characteristics. It serves as a high-purity precursor for the synthesis of DNA phosphoramidites, antiviral nucleoside analogs, and epigenetic research reagents. Its reliable solubility profile in both aqueous systems and polar aprotic solvents like DMSO ensures seamless integration into standard biological assays and complex synthetic workflows[1].

Substituting 2'-Deoxycytidine hydrate with anhydrous 2'-deoxycytidine or the ribonucleoside cytidine introduces significant process risks and analytical errors. Anhydrous 2'-deoxycytidine is inherently hygroscopic; it absorbs ambient moisture, which continuously alters its effective molar mass and compromises stoichiometric accuracy during sensitive synthetic reactions, such as the addition of protecting groups. Furthermore, substituting with cytidine is chemically and biologically invalid for DNA-related applications, as the presence of the 2'-hydroxyl group fundamentally alters the molecule's steric profile, reactivity, and enzymatic recognition, leading to failed DNA synthesis or the generation of inactive analogs .

Stoichiometric Stability and Weighing Accuracy

In synthetic workflows requiring precise molar equivalents, the hydration state of the starting material is critical. 2'-Deoxycytidine hydrate maintains a stable 1:1 molar ratio of water, providing a constant and predictable molecular weight (245.23 g/mol) under standard ambient conditions. In contrast, anhydrous 2'-deoxycytidine is hygroscopic and absorbs variable amounts of atmospheric moisture, leading to fluctuating effective molar masses. This stoichiometric reliability of the hydrate form prevents scaling errors during the synthesis of nucleoside derivatives .

Evidence DimensionSolid-state moisture stability and molar mass predictability
Target Compound Data2'-Deoxycytidine hydrate: Stable 1:1 stoichiometric water content (MW 245.23 g/mol)
Comparator Or BaselineAnhydrous 2'-deoxycytidine: Hygroscopic, variable moisture absorption
Quantified DifferenceHydrate provides constant molar mass; anhydrous form introduces weighing variance due to moisture uptake
ConditionsAmbient laboratory weighing and storage conditions

Ensures precise stoichiometric ratios during the synthesis of nucleoside phosphoramidites, preventing yield losses caused by inaccurate reagent scaling.

Thermal Stability and Crystal Lattice Integrity

The incorporation of a water molecule into the crystal lattice of 2'-Deoxycytidine significantly enhances its thermal stability through an extended hydrogen-bonding network. 2'-Deoxycytidine hydrate exhibits a sharp, elevated melting point of 209–211 °C. In contrast, the anhydrous form typically exhibits a lower melting point (approximately 204 °C). This highly ordered crystalline state of the hydrate indicates batch-to-batch structural consistency and robust shelf-life stability, which are critical parameters for industrial procurement and quality control [1].

Evidence DimensionMelting point and thermal stability
Target Compound Data2'-Deoxycytidine hydrate: 209–211 °C
Comparator Or BaselineAnhydrous 2'-deoxycytidine: ~204 °C
Quantified DifferenceHydrate exhibits a 5–7 °C higher melting point, reflecting a more stable crystal lattice
ConditionsStandard melting point determination assays

A sharp, higher melting point indicates a highly ordered, stable crystal lattice, ensuring batch-to-batch reproducibility and long-term shelf life.

Aqueous Formulation and Dissolution Performance

For biological evaluations and enzymatic assays, rapid and complete dissolution is a strict requirement. 2'-Deoxycytidine hydrate demonstrates reliable aqueous solubility, readily dissolving to form clear solutions at concentrations of at least 50 mg/mL. This predictable dissolution behavior ensures that researchers and process engineers can prepare highly concentrated stock solutions without the need for heating or the addition of potentially disruptive co-solvents, streamlining downstream formulation processes [1].

Evidence DimensionAqueous dissolution capability
Target Compound Data2'-Deoxycytidine hydrate: Soluble up to 50 mg/mL in H2O (clear solution)
Comparator Or BaselineBaseline requirement: Complete dissolution without co-solvents
Quantified DifferenceAchieves high-concentration (50 mg/mL) clear aqueous solutions
ConditionsAqueous formulation at room temperature

High and predictable aqueous solubility is essential for preparing concentrated stock solutions for enzymatic assays and continuous-flow bioprocessing.

Precursor for Oligonucleotide Synthesis

The stoichiometric stability of the hydrate form makes it the preferred starting material for the multi-step synthesis of protected 2'-deoxycytidine phosphoramidites, where precise molar equivalents of protecting groups (e.g., DMT-Cl) are required to maximize yield and purity .

Synthesis of Antiviral and Anticancer Nucleoside Analogs

The highly ordered, thermally stable crystal lattice of the hydrate form provides a reliable, reproducible baseline for structural modifications, serving as a core scaffold for the development of therapeutic analogs like decitabine or gemcitabine precursors [1].

Enzymatic Assays and Kinase Substrate Formulations

Due to its high aqueous solubility (up to 50 mg/mL), the hydrate is ideal for formulating concentrated, co-solvent-free substrate solutions for in vitro assays evaluating deoxycytidine kinase (dCK) activity or DNA polymerase fidelity [2].

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

245.10117059 Da

Monoisotopic Mass

245.10117059 Da

Heavy Atom Count

17

Sequence

C

Dates

Last modified: 08-16-2023

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